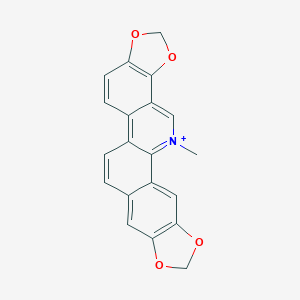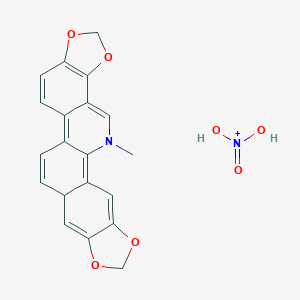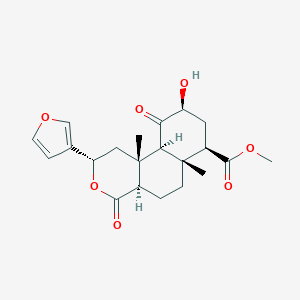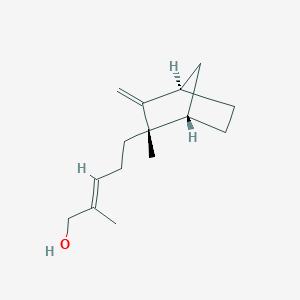
Sinigrin potassium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sinigrin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and wound healing properties
Industry: Utilized in the production of biofumigants and natural pesticides.
Mécanisme D'action
Target of Action
Sinigrin potassium, a natural aliphatic glucosinolate, is found in plants of the Brassicaceae family . The primary targets of sinigrin are cells affected by various conditions such as cancer, bacterial and fungal infections, inflammation, and wounds . It also targets the enzyme myrosinase, which plays a crucial role in its mode of action .
Mode of Action
The mode of action of sinigrin involves the enzymatic breakdown of glucosinolates by myrosinase into isothiocyanates, cyanides, and thiocyanates . These bioactive compounds are responsible for the pharmacological effects of sinigrin . For instance, when sinigrin is hydrolyzed by myrosinase, it exhibits anti-proliferative activity .
Biochemical Pathways
Sinigrin affects several biochemical pathways. It has been found to modulate the MAPK pathway, which plays a key role in cellular functions such as growth, differentiation, and stress response . Sinigrin also enhances the cAMP levels induced by β-agonists by inhibiting PDE4 . This increase in cAMP levels stimulates the activity of the downstream effector protein kinase A, leading to the relaxation of airway smooth muscle .
Result of Action
Sinigrin has been found to exhibit a range of therapeutic activities. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, sinigrin significantly inhibited the proliferation of liver tumor cells . In a study on a DSS-induced colitis model in mice, sinigrin treatment significantly mitigated the DSS-induced body weight loss, attenuated the colon length shrinkage, and improved the disease index score .
Action Environment
The action of sinigrin can be influenced by various environmental factors. For instance, the presence of the enzyme myrosinase in the plant cells is crucial for the breakdown of sinigrin into its bioactive compounds . The levels and classes of glucosinolates present can also affect the biological actions of sinigrin
Analyse Biochimique
Biochemical Properties
Sinigrin potassium plays a significant role in biochemical reactions. It interacts with the enzyme myrosinase, which degrades sinigrin to a mustard oil (allyl isothiocyanate), responsible for the pungent taste of mustard and horseradish . This interaction between this compound and myrosinase is crucial for the plant’s defense mechanisms .
Cellular Effects
This compound has been found to have various effects on cellular processes. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, this compound has been shown to induce apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with myrosinase. When this compound is hydrolyzed by myrosinase, it exhibits anti-proliferative activity . This process leads to the formation of isothiocyanates, which contribute to its anti-tumor effects and other biological actions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, when this compound was hydrolyzed by myrosinase, it exhibited anti-proliferative activity . The information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on diabetic animals, this compound was administered at 25- and 50-mg/kg doses via oral route, which significantly mitigated the diabetes-induced body weight loss and attenuated the colon length shrinkage .
Metabolic Pathways
This compound is involved in the glucosinolate metabolic pathway. It is biosynthesized from the amino acid methionine in a multi-step pathway . The metabolic activation of this compound leads to the formation of isothiocyanates .
Transport and Distribution
It is known that this compound is present in the seeds of black mustard (Brassica nigra) and in vegetables such as broccoli and brussels sprouts .
Subcellular Localization
One study has shown that sinigrin was localized to protein bodies in aleurone-like cells
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La sinigrine peut être synthétisée par une voie biosynthétique en plusieurs étapes à partir de l'acide aminé méthionine . Le processus implique plusieurs réactions enzymatiques, notamment la formation de la structure de base du glucosinolate et l'ajout du groupe allyle.
Méthodes de production industrielle
La production industrielle de sinigrine implique généralement l'extraction à partir de sources végétales, en particulier des graines de moutarde noire. Le processus d'extraction comprend le broyage des graines, suivi de l'extraction par solvant et de la purification pour isoler la sinigrine .
Analyse Des Réactions Chimiques
Types de réactions
La sinigrine subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : L'enzyme myrosinase hydrolyse la sinigrine pour produire de l'isothiocyanate d'allyle.
Oxydation : La sinigrine peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la sinigrine.
Réactifs et conditions courants
Hydrolyse : Enzyme myrosinase en conditions aqueuses.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium.
Principaux produits formés
Isothiocyanate d'allyle : Formé par l'hydrolyse de la sinigrine par la myrosinase.
Divers produits d'oxydation : Formés par des réactions d'oxydation.
Applications de la recherche scientifique
La sinigrine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme précurseur pour la synthèse de divers composés bioactifs.
Médecine : Enquête sur ses propriétés anticancéreuses, antibactériennes, antifongiques, antioxydantes, anti-inflammatoires et cicatrisantes potentielles
Industrie : Utilisée dans la production de biofumigants et de pesticides naturels.
Mécanisme d'action
Le mécanisme d'action de la sinigrine implique son hydrolyse par l'enzyme myrosinase pour produire de l'isothiocyanate d'allyle . L'isothiocyanate d'allyle exerce ses effets en interagissant avec diverses cibles moléculaires et voies, notamment :
Inhibition de l'angiogenèse : Empêche la formation de nouveaux vaisseaux sanguins dans les tumeurs.
Induction de l'apoptose : Favorise la mort cellulaire programmée dans les cellules cancéreuses.
Modulation des voies inflammatoires : Réduit l'inflammation en régulant la voie MAPK.
Comparaison Avec Des Composés Similaires
La sinigrine fait partie de la famille des glucosinolates, qui comprend plusieurs composés similaires :
Sinalbine : Présente dans la moutarde blanche (Sinapis alba), moins piquante que la sinigrine.
Glucoraphanine : Présente dans le brocoli et d'autres légumes crucifères, précurseur du sulforaphane.
Gluconasturtiine : Présente dans le cresson, possède des propriétés bioactives similaires.
Unicité de la sinigrine
La sinigrine est unique en raison de sa forte concentration dans les graines de moutarde noire et de ses propriétés bioactives puissantes, en particulier sa capacité à produire de l'isothiocyanate d'allyle, qui a de forts effets anticancéreux et antimicrobiens .
Propriétés
IUPAC Name |
potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAFSGJTMHRRY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-98-5 | |
| Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights about the stability of sinigrin potassium can be derived from its crystal structure?
A1: The research paper highlights an interesting observation about the crystal structure of this compound (potassium myronate) and its potential stability under X-ray irradiation []. The study found that the c axis of the unit cell increased during X-ray exposure. Additionally, significant thermal motions were observed in the vinyl group of the sinigrin anion. Researchers propose that these observations could be linked to a potential photopolymerization reaction between adjacent vinyl groups due to their close proximity within the crystal lattice []. This suggests that this compound might be susceptible to structural changes under certain conditions, specifically involving light exposure. Further research is needed to fully understand the implications of these structural changes on the compound's stability and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















